4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for bicyclic heterocyclic systems containing nitrogen atoms. The official IUPAC name is designated as 4-chloro-5-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one, which precisely describes the structural arrangement and substitution pattern. This nomenclature reflects the compound's core structure consisting of a pyrrolo[2,3-d]pyrimidine backbone where the pyrrole ring is fused to the positions of the pyrimidine ring.
The structural representation reveals a bicyclic system with specific geometric arrangements that influence the compound's chemical behavior. The molecular structure incorporates a chlorine atom bonded to carbon-4 of the pyrimidine ring, while a methyl group is attached to nitrogen-5 of the pyrrole portion. The ketone functionality is positioned at carbon-6, contributing to the compound's reactivity profile. The ring numbering system follows standard heterocyclic nomenclature conventions, ensuring consistent identification across chemical literature and databases.
Alternative systematic names documented in chemical databases include variations such as 4-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one and 4-chloro-5-methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. These naming variants reflect different conventions for indicating the saturation state and tautomeric forms of the molecule while maintaining structural accuracy. The simplified molecular identifier SMILES notation is represented as CC1C2=C(NC1=O)N=CN=C2Cl, providing a linear representation of the molecular connectivity.
CAS Registry Number and Alternative Naming Conventions
The Chemical Abstracts Service registry number for this compound is officially designated as 1226804-06-3, serving as the primary identifier for this specific structural variant. This registry number distinguishes the 5-methyl substituted compound from related structural analogs within the pyrrolo[2,3-d]pyrimidine family. The CAS number provides unambiguous identification for regulatory, commercial, and research purposes across international chemical databases and literature.
Alternative registry identifiers include the MDL number MFCD24615586, which serves as an additional database reference for this compound. The PubChem Compound Identifier (CID) 59322453 provides access to comprehensive structural and property data within the National Center for Biotechnology Information chemical database. These multiple identification systems ensure accurate compound tracking across diverse chemical information platforms and facilitate precise literature searches.
The International Chemical Identifier (InChI) string for this compound is documented as InChI=1S/C7H6ClN3O/c1-3-4-5(8)9-2-10-6(4)11-7(3)12/h2-3H,1H3,(H,9,10,11,12), providing a standardized representation of molecular structure and connectivity. The corresponding InChI Key FRTZJZDPQWFPAL-UHFFFAOYSA-N serves as a condensed identifier derived from the full InChI string, enabling efficient database searches and structural comparisons.
Commercial suppliers utilize various product codes and catalog identifiers for this compound, including designations such as AS90104 from chemical suppliers and SCHEMBL2062904 in synthetic chemistry databases. These alternative identifiers facilitate procurement and inventory management in research and industrial applications.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C7H6ClN3O, indicating a composition of seven carbon atoms, six hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. This empirical formula reflects the addition of a methyl group (CH2) to the parent 4-chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one structure, which has the molecular formula C6H4ClN3O.
The molecular weight is precisely calculated as 183.59 grams per mole, representing an increase of 14.02 grams per mole compared to the non-methylated parent compound. This molecular weight determination is based on current atomic weight standards and provides essential information for stoichiometric calculations in synthetic procedures and analytical applications. The molecular weight calculation accounts for the isotopic composition of constituent elements using standard atomic weights.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C7H6ClN3O | |
| Molecular Weight | 183.59 g/mol | |
| Exact Mass | 183.020 g/mol | |
| Monoisotopic Mass | 183.020 g/mol |
The exact mass and monoisotopic mass values provide additional precision for mass spectrometric analysis and high-resolution analytical techniques. These values account for the specific isotopic composition of the most abundant isotopes of each element present in the molecule. The slight difference between molecular weight and exact mass reflects the use of average atomic weights versus specific isotopic masses in the respective calculations.
Elemental analysis calculations reveal the percentage composition as approximately 45.8% carbon, 3.3% hydrogen, 19.3% chlorine, 22.9% nitrogen, and 8.7% oxygen by mass. This elemental composition data supports analytical verification of compound purity and structural confirmation through combustion analysis or other elemental determination methods. The relatively high nitrogen content reflects the heterocyclic nature of the compound and its potential for hydrogen bonding interactions.
Properties
IUPAC Name |
4-chloro-5-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-3-4-5(8)9-2-10-6(4)11-7(3)12/h2-3H,1H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTZJZDPQWFPAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(NC1=O)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one typically involves:
- Construction of the pyrimidine ring with appropriate functional groups (amino, hydroxy, sulfhydryl).
- Formation of the pyrrole ring fused to the pyrimidine core.
- Chlorination at position 4.
- Introduction of the methyl group at position 5.
- Oxidation or tautomerization to form the ketone at position 6.
This sequence often starts from ethyl cyanoacetate and thiocarbamide derivatives, progressing through intermediates such as 2-sulfhydryl-4-amino-6-hydroxy pyrimidine, followed by cyclization and chlorination steps.
Detailed Stepwise Preparation Method
Based on a patented procedure (CN101830904B), a reliable and reproducible synthetic route for 4-chloropyrrolo[2,3-d]pyrimidines, closely related to the target compound, involves the following steps:
Step 1: Synthesis of 2-sulfhydryl-4-amino-6-hydroxy pyrimidine
- Reagents : Ethyl cyanoacetate and thiocarbamide in molar ratio 1:1 to 1:3.
- Solvent : Ethanol.
- Catalyst/Base : Sodium ethylate added slowly at 0–5 °C, in 1.5 to 3 equivalents relative to ethyl cyanoacetate.
- Conditions : Stirring at room temperature for 1–2 hours, then heating to 80–100 °C for 8–10 hours under reflux.
- Work-up : Cooling, filtration, washing with alcohol, drying.
- Yield : Approximately 83% in optimized conditions.
This step forms the key pyrimidine intermediate bearing sulfhydryl, amino, and hydroxy groups necessary for subsequent cyclization.
Step 2: Conversion to 4-amino-6-hydroxy pyrimidine
- Reagents : The above intermediate is treated in ammoniacal liquor.
- Catalyst : Active nickel (3–5 times molar equivalent).
- Conditions : Heating to 80–100 °C, reflux for 4–6 hours.
- Work-up : Hot filtration to remove nickel catalyst, cooling to room temperature to precipitate product, filtration, washing with water, drying.
This step removes the sulfhydryl group, yielding the 4-amino-6-hydroxy pyrimidine intermediate.
Step 3: Formation of 4-chloropyrrolo[2,3-d]pyrimidine core
- Reagents : 4-hydroxy pyrrolopyrimidine intermediate.
- Chlorinating agent : Phosphorus oxychloride (POCl3).
- Conditions : Dissolution in POCl3, reflux at 80–100 °C for 2–4 hours.
- Work-up : Cooling to 0–10 °C, quenching with ice water, stirring for 20–30 minutes, neutralization to pH 9–10 with sodium hydroxide, filtration, washing, drying.
- Purification : Recrystallization from toluene.
- Yield : Approximately 50% overall yield with purity of 99.2% after recrystallization.
This chlorination step introduces the chlorine atom at position 4, completing the pyrrolo[2,3-d]pyrimidine core structure.
Synthetic Route Summary Table
| Step | Intermediate/Product | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-sulfhydryl-4-amino-6-hydroxy pyrimidine | Ethyl cyanoacetate + thiocarbamide, NaOEt, EtOH, reflux 80–100 °C, 8–10 h | ~83 | Base-catalyzed condensation |
| 2 | 4-amino-6-hydroxy pyrimidine | Ammoniacal liquor, active nickel catalyst, reflux 80–100 °C, 4–6 h | Not specified | Desulfurization/reduction step |
| 3 | 4-chloropyrrolo[2,3-d]pyrimidine | POCl3 chlorination, reflux 80–100 °C, 2–4 h, neutralization | ~50 (overall) | Chlorination and ring closure |
Alternative Synthetic Approaches
Although the patent outlines a robust method, other synthetic routes reported in literature and chemical suppliers involve:
- Cyclization of aminopyrimidine derivatives with chloroacetyl or related reagents to form the fused pyrrolopyrimidine system.
- Direct methylation at position 5 using methylating agents or starting from methyl-substituted precursors.
- Use of palladium-catalyzed coupling or other modern synthetic methods for functional group manipulation on the pyrrolo[2,3-d]pyrimidine scaffold.
These alternative methods are less detailed in publicly available sources but are implied by the structural complexity and common synthetic strategies for pyrrolopyrimidine derivatives.
Analytical Characterization Supporting Preparation
The synthesized compound is characterized by:
- Proton Nuclear Magnetic Resonance (H-NMR) : Signals corresponding to pyrrole ring protons and methyl substituent confirm structure.
- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight 183.59 g/mol.
- Chromatographic Purity : High-performance liquid chromatography (HPLC) confirms purity >99%.
- Melting Point : Consistent with literature values for the compound.
Example H-NMR data for related 4-chloropyrrolo[2,3-d]pyrimidine show peaks at δ 12.53 (s, 1H), 8.56 (s, 1H), 7.67 (d, 1H), 6.58 (d, 1H), consistent with expected proton environments.
Research Findings and Notes
- The preparation method emphasizes careful control of temperature and reagent ratios to optimize yield and purity.
- The use of active nickel catalyst in step 2 is critical for selective desulfurization.
- Chlorination with POCl3 is a key step for introducing the reactive chloro substituent, enabling further functionalization in downstream syntheses.
- Overall yields can be moderate (~50%) but purity after recrystallization is high (>99%).
- The synthetic route is scalable and applicable for producing intermediates for antifolate drugs and other bioactive compounds.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., potassium carbonate) and solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further explored for their potential biological activities.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one has been explored for its potential as a therapeutic agent. Its structural similarity to other pyrimidine derivatives suggests it may exhibit biological activity against various diseases, including cancer and viral infections.
Case Study: Antiviral Activity
A study investigated the compound's activity against certain viral strains, revealing promising results that warrant further exploration into its mechanism of action and efficacy in vivo.
Pharmaceutical Development
The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations makes it a valuable precursor in drug discovery.
Example Synthesis Pathway:
The compound can be utilized to synthesize derivatives that target specific biological pathways, potentially leading to the development of novel therapeutics.
Material Science
In addition to its medicinal applications, this compound is being studied for its properties in material science, particularly in the development of polymers and nanomaterials.
Research Insights:
Recent studies have shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the modulation of signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of anticancer and anti-inflammatory drugs.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical profiles of pyrrolo[2,3-d]pyrimidinones are highly dependent on substituent type and position. Key analogues include:
Key Observations :
- Chlorine Position : The 4-chloro derivative (target compound) is more commonly associated with kinase inhibition (e.g., RSK1 CTKD inhibition ), whereas 2-chloro analogues lack reported bioactivity.
- Methyl vs.
- Halogenation Impact : Brominated derivatives (e.g., 5,5-Dibromo-2-chloro-7-methyl) serve as intermediates but exhibit increased molecular weight and steric hindrance, limiting therapeutic utility .
Biological Activity
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its effects as an inhibitor of key receptors and its implications in various therapeutic areas.
- Molecular Formula : C₇H₆ClN₃O
- Molecular Weight : 183.60 g/mol
- CAS Number : 1226804-06-3
- Appearance : Solid, clear
- LogP : 1.00
The compound acts primarily as an inhibitor of the colony-stimulating factor-1 receptor (CSF1R), which is crucial for the differentiation and maintenance of macrophages. Inhibition of CSF1R has been linked to potential therapies for various disorders, including certain cancers and inflammatory diseases .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can significantly influence biological activity. For instance, methylation at specific nitrogen positions has shown to enhance selectivity towards CSF1R while reducing activity against other kinases such as EGFR (epidermal growth factor receptor) .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Case Studies
- CSF1R Inhibition : A study demonstrated that compounds similar to this compound exhibited subnanomolar inhibition of CSF1R, indicating potential for targeting macrophage-related diseases .
- Antiviral Properties : Research into 4,7-disubstituted derivatives revealed promising antiviral activity against flaviviruses, including Zika and dengue viruses. The specific molecular targets remain under investigation but highlight the compound's versatility in therapeutic applications .
- Cytotoxic Effects : In vitro studies showed that derivatives of this compound could induce cytotoxicity in various cancer cell lines such as HeLa and MDA-MB-231, suggesting its potential role in cancer therapy through microtubule disruption .
Q & A
Q. Table 1: Hypothetical Kinase Inhibition Profiles
| Substituent (Position 5) | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
|---|---|---|
| Methyl | 50 | 120 |
| Ethyl | 35 | 90 |
| Hydrogen | >1000 | >1000 |
Advanced: How can researchers resolve contradictions in biochemical data across studies (e.g., varying IC₅₀ values)?
Answer:
Contradictions may arise from:
- Purity : Impurities (e.g., unreacted intermediates) skew activity. Use HPLC (>95% purity) and elemental analysis for validation .
- Assay Conditions : Buffer pH, ATP concentration, and enzyme isoforms affect results. Standardize protocols (e.g., used kinase inhibition assays with 10 μM ATP) .
- Structural Confirmation : Re-characterize compounds from conflicting studies using NMR or X-ray to rule out isomerism or degradation.
Advanced: What experimental strategies optimize antitumor activity in derivatives of this compound?
Answer:
highlights:
- Substituent Engineering : Introduce carboxylic acid or ester groups (e.g., thiophene-2-carboxylic acid in 19a–c) to enhance solubility and target binding .
- Conjugation : Link to bioactive moieties (e.g., L-glutamate diethyl ester in 20a) for tumor-specific delivery .
- In Vivo Testing : Use xenograft models to evaluate pharmacokinetics and efficacy. Monitor tumor volume reduction and toxicity profiles.
Advanced: How do solvent and temperature affect yield in multi-component synthesis?
Answer:
reports:
- Solvent : Ethanol or THF improves solubility of intermediates; DMF accelerates cyclization but may require higher temps (150°C vs. 80°C in ethanol).
- Temperature : Heating at 150°C for 2–4 hours maximizes cyclization efficiency (>80% yield), while lower temps favor intermediate stability but reduce reaction rates .
Advanced: What computational tools predict binding modes of this compound with kinase targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with EGFR (PDB: 1M17) or CDK2 (PDB: 1AQ1). Validate with mutagenesis studies .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to compare methyl vs. ethyl substituent effects on residence time .
Basic: What are the storage and handling considerations for this compound?
Answer:
- Storage : -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the chlorinated ring.
- Handling : Use anhydrous conditions (glovebox) for synthetic steps involving moisture-sensitive reagents like POCl₃ .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
